molecular formula C5H6ClNO2 B8080188 1-(Isoxazol-5-yl)ethanone HCl

1-(Isoxazol-5-yl)ethanone HCl

Cat. No.: B8080188
M. Wt: 147.56 g/mol
InChI Key: JIYRSCINDKAJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isoxazol-5-yl)ethanone HCl is a compound belonging to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoxazol-5-yl)ethanone HCl can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of metal-free synthetic routes has gained attention due to their eco-friendly nature and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions: 1-(Isoxazol-5-yl)ethanone HCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(Isoxazol-5-yl)ethanone HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . The exact pathways depend on the specific application and target.

Properties

IUPAC Name

1-(1,2-oxazol-5-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2.ClH/c1-4(7)5-2-3-6-8-5;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYRSCINDKAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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